molecular formula C11H15N B126897 (R)-1-Methyl-2-phenylpyrrolidine CAS No. 58166-84-0

(R)-1-Methyl-2-phenylpyrrolidine

Cat. No.: B126897
CAS No.: 58166-84-0
M. Wt: 161.24 g/mol
InChI Key: RUJFIXHHAWJMRM-LLVKDONJSA-N
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Description

(R)-1-Methyl-2-phenylpyrrolidine is a chiral compound with the molecular formula C11H15N It is a member of the pyrrolidine family, characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-Methyl-2-phenylpyrrolidine typically involves the reaction of 2-phenylpyrrolidine with a methylating agent under controlled conditions. One common method is the reductive amination of 2-phenylpyrrolidine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol at room temperature, yielding this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(R)-1-Methyl-2-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(R)-1-Methyl-2-phenylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating neurotransmitter systems, particularly dopamine and serotonin.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and depression.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (R)-1-Methyl-2-phenylpyrrolidine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the release of dopamine and serotonin, which are crucial for mood regulation and cognitive functions. The compound may act as an agonist or antagonist at specific receptor sites, influencing neuronal activity and synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-1-Methyl-2-phenylpyrrolidine is unique due to its specific chiral configuration and the presence of both a methyl and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R)-1-methyl-2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJFIXHHAWJMRM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of determining the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine?

A1: Understanding the absolute configuration of chiral molecules is crucial in organic chemistry, particularly in pharmaceutical research. Many drugs are chiral, and their biological activity often depends on their absolute configuration. Determining the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine [, ] provides a basis for understanding its potential biological properties and for further studies on its derivatives.

Q2: How was the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine determined in the research?

A2: While the specific details of the method used are not provided in the abstracts, the titles of both papers indicate that the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine was successfully determined [, ]. Typically, methods like X-ray crystallography with anomalous dispersion or chemical correlation to compounds with known configurations are employed for such determinations.

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